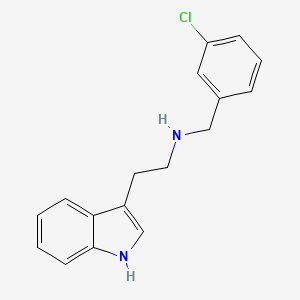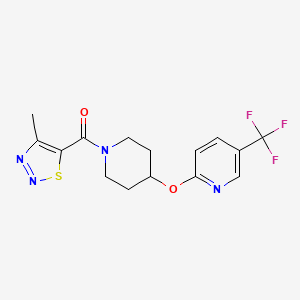
(Z)-Ethyl 3-iodoacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-Ethyl 3-iodoacrylate is an organic compound with the molecular formula C5H7IO2 It is an ester derivative of 3-iodoacrylic acid, characterized by the presence of an iodine atom attached to the carbon-carbon double bond in the Z-configuration
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(Z)-Ethyl 3-iodoacrylate can be synthesized through several methods. One common approach involves the hydrohalogenation of ethyl propiolate with iodine in the presence of a base. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired product with high stereoselectivity.
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrohalogenation reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent product quality. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-Ethyl 3-iodoacrylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in cross-coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds with terminal alkynes.
Reduction Reactions: The double bond can be reduced to form the corresponding saturated ester.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.
Coupling Reactions: Often use palladium or copper catalysts, along with ligands and bases, under mild to moderate temperatures.
Reduction Reactions: Commonly employ hydrogen gas or hydride donors like sodium borohydride.
Major Products Formed
Substitution Reactions: Yield substituted acrylates.
Coupling Reactions: Produce various alkynylated products.
Reduction Reactions: Result in ethyl 3-iodopropionate.
Wissenschaftliche Forschungsanwendungen
(Z)-Ethyl 3-iodoacrylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals, especially in the synthesis of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (Z)-Ethyl 3-iodoacrylate in chemical reactions involves the reactivity of the iodine atom and the double bond. The iodine atom acts as a leaving group in substitution and coupling reactions, facilitating the formation of new bonds. The double bond’s configuration influences the stereochemistry of the products formed.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isopropyl (Z)-3-iodoacrylate: Similar in structure but with an isopropyl group instead of an ethyl group.
Methyl (Z)-3-iodoacrylate: Contains a methyl group instead of an ethyl group.
Uniqueness
(Z)-Ethyl 3-iodoacrylate is unique due to its specific reactivity and the influence of the ethyl group on its chemical behavior. The ethyl group can affect the compound’s solubility, reactivity, and the properties of the products formed in various reactions.
Eigenschaften
CAS-Nummer |
31930-36-6 |
|---|---|
Molekularformel |
C5H7IO2 |
Molekulargewicht |
226.01 g/mol |
IUPAC-Name |
ethyl 3-iodoprop-2-enoate |
InChI |
InChI=1S/C5H7IO2/c1-2-8-5(7)3-4-6/h3-4H,2H2,1H3 |
InChI-Schlüssel |
AELYFQSZXFFNGP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C=CI |
Kanonische SMILES |
CCOC(=O)C=CI |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-chlorophenyl)methyl]-7-(4-pyrimidin-2-ylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2529419.png)
![10-(4-bromobenzenesulfonyl)-N-(4-ethoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2529421.png)

![methyl (1R,8S,9R,Z)-bicyclo[6.1.0]non-4-ene-9-carboxylate](/img/structure/B2529423.png)
![3-(BENZENESULFONYL)-8-(2,5-DIMETHYLFURAN-3-CARBONYL)-8-AZABICYCLO[3.2.1]OCTANE](/img/structure/B2529424.png)
![3-[(3-Methylphenoxy)methyl]-6-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2529426.png)

![1-chloro-N-[8-(difluoromethoxy)quinolin-5-yl]isoquinoline-3-carboxamide](/img/structure/B2529428.png)

![5-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylic acid](/img/structure/B2529431.png)



![1-{2-[(prop-2-enamido)methyl]phenyl}piperidine-3-carboxamide](/img/structure/B2529439.png)
